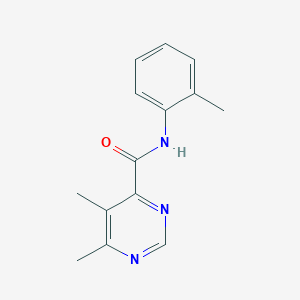
5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide, also known as DMMP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. DMMP is a pyrimidine derivative with a molecular formula of C14H15N3O and a molecular weight of 241.29 g/mol.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is not yet fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has also been found to modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has also been found to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is also readily available and easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide. One area of interest is the development of novel 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide derivatives with improved anti-cancer and anti-inflammatory activity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide, which can help to optimize its therapeutic potential. Additionally, the use of 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide in combination with other drugs or therapies is an area that warrants further exploration.
Méthodes De Synthèse
5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide can be synthesized through a multi-step reaction sequence involving the condensation of 2,6-dimethylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent reaction with cyanogen bromide. The final product is obtained through the reaction of the resulting intermediate with ammonia.
Applications De Recherche Scientifique
5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide has also been found to possess anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory conditions, such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
5,6-dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-6-4-5-7-12(9)17-14(18)13-10(2)11(3)15-8-16-13/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYZPLOYHFZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-N-(2-methylphenyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)
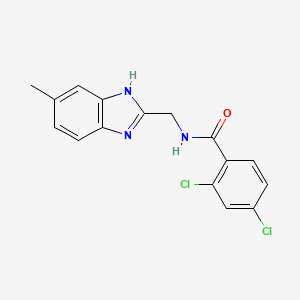
![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
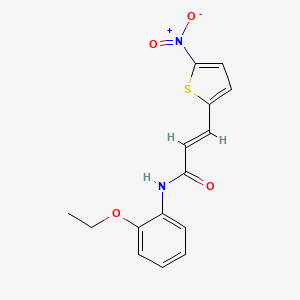
![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)
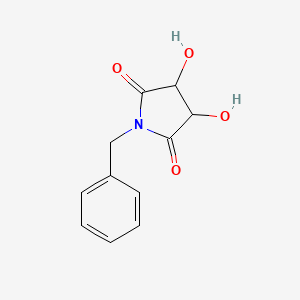
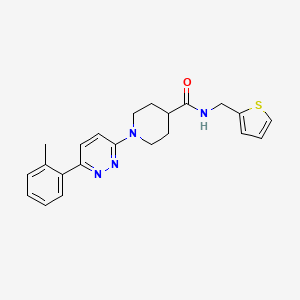
![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
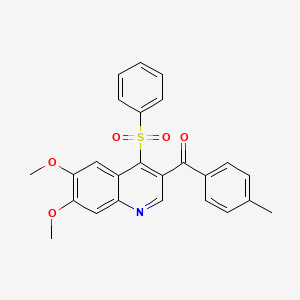
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)
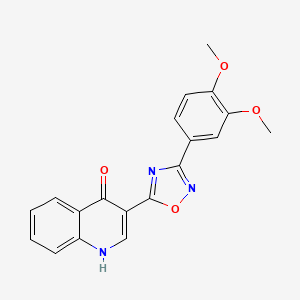
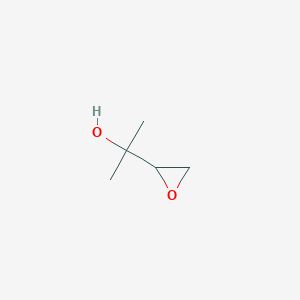
![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)